2-Hydroxy-3-phenoxypropanamide

Overview

Description

Synthesis Analysis

The preparation of 2-Hydroxy-3-phenoxypropanamide involves intramolecular cyclization of N-hydroxy-2-phenoxyacetamide and N-hydroxy-3-phenoxypropanamide. This novel route employs polyphosphoric acid (PPA) and Lewis acid as catalysts. The resulting product includes 2H-1,4-benzoxazin-3(4H)one and 1,5-benzoxazepinones .

Molecular Structure Analysis

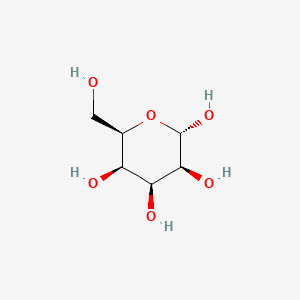

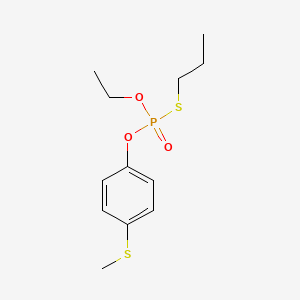

The compound’s molecular formula is C9H11NO3 , with a molecular weight of 181.19 g/mol . The structural features include a hydroxyl group, a phenoxy group, and an amide linkage.

Chemical Reactions Analysis

The intramolecular cyclization process yields 2H-1,4-benzoxazin-3(4H)one and 1,5-benzoxazepinones. The reaction occurs under mild conditions and provides activated hydroxamic acids with improved yields .

Scientific Research Applications

Corrosion Inhibition

2-Hydroxy-3-phenoxypropanamide derivatives have been researched for their effectiveness as corrosion inhibitors. A study by Leçe, Emregül, and Atakol (2008) explored the inhibition properties of similar compounds on mild steel in acidic environments, finding notable efficiency in corrosion prevention (Leçe, Emregül, & Atakol, 2008).

Chemoselective Reactions

The compound's reactivity has been a focus in synthetic chemistry. Hajji et al. (2002) investigated its chemoselective reactions with electrophiles, leading to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines (Hajji et al., 2002).

Conversion to Aromatic Amines

2-Hydroxy-3-phenoxypropanamide can be converted to primary and secondary aromatic amines through a Smiles rearrangement, as described by Coutts and Southcott (1990). This process expands the potential applications in organic synthesis (Coutts & Southcott, 1990).

Intramolecular Cyclization

Nagalingam et al. (2020) discussed a novel route for the preparation of benzoxazinones and benzoxazepinones through intramolecular cyclization of N-hydroxy 2-phenoxyacetamide and N-hydroxy -3 phenoxypropanamide, demonstrating its versatility in synthetic routes (Nagalingam et al., 2020).

Adsorption Efficiency

The compound's derivatives have been studied for their adsorption efficiency. Liu et al. (2014) explored modified montmorillonites using hydroxyl-containing Gemini surfactants, demonstrating their potential in environmental applications (Liu et al., 2014).

Antibacterial and Antifungal Activities

Velupillai, Shingare, and Mane (2015) synthesized and evaluated the biological activity of derivatives, revealing their potential in pharmaceutical research (Velupillai, Shingare, & Mane, 2015).

Bio-Based Production of Monomers

Chung et al. (2015) reviewed metabolic engineering strategies for bio-based production of monomers, including derivatives of 2-Hydroxy-3-phenoxypropanamide, for applications in biotechnology and materials science (Chung et al., 2015).

Future Directions

: Viswanath Nagalingam, Reddymasu Sreenivasulu, Nagarajan Madhavarao, Ramachandran Dittakavi, and Krishnamurthy Mannam. “Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides.” J. Chem. Sci. 132 (2020): 90. Read more : ChemScene LLC. “2-Hydroxy-3-phenoxypropanamide (CAS 710-12-3).” Link

properties

IUPAC Name |

2-hydroxy-3-phenoxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-9(12)8(11)6-13-7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WURBYLHAXBYNPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30340481 | |

| Record name | 2-Hydroxy-3-phenoxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

710-12-3 | |

| Record name | 2-Hydroxy-3-phenoxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30340481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, n-(3-nitro[1,1'-biphenyl]-4-yl)-](/img/structure/B1606782.png)